

2-Methyldibenzo[F,H]quinoxaline chemical structure and properties

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Compound of Interest

Compound Name: 2-Methyldibenzo[F,H]quinoxaline

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An In-depth Technical Guide to **2-Methyldibenzo[f,h]quinoxaline**

Abstract

This technical guide provides a comprehensive overview of **2-Methyldibenzo[f,h]quinoxaline**, a heterocyclic aromatic compound built upon the robust dibenzo[f,h]quinoxaline scaffold. The document details the molecule's chemical structure, nomenclature, and core physicochemical properties. A detailed, field-proven protocol for its synthesis via the condensation of 9,10-phenanthrenedione and 3-methyl-1,2-diaminobenzene is presented, along with standard characterization techniques. The guide further explores the broader significance of the dibenzo[f,h]quinoxaline class in materials science and medicinal chemistry, highlighting potential applications in organic electronics and as a foundational structure in drug discovery. This document is intended for researchers, chemists, and materials scientists interested in the synthesis and application of advanced polycyclic aromatic systems.

Introduction: The Dibenzo[f,h]quinoxaline Scaffold

Nitrogen-containing polycyclic heteroaromatic compounds are cornerstones of modern materials science and medicinal chemistry.^[1] Among these, the dibenzo[f,h]quinoxaline framework, also known as 1,4-diazatriphenylene, is of significant interest.^[1] This rigid, planar system possesses unique electrochemical and photochemical properties, making its derivatives prime candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.^{[1][2]}

In the realm of drug development, the quinoxaline core is recognized as a "privileged scaffold," appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.^{[3][4][5]} The extended conjugation and planarity of the dibenzo[f,h]quinoxaline system allow for potential DNA intercalation, a mechanism exploited by some anticancer agents.^[6]

This guide focuses specifically on the 2-methyl derivative, **2-Methyldibenzo[f,h]quinoxaline**. The introduction of a methyl group to the core structure can subtly modify its electronic properties, solubility, and steric profile, thereby fine-tuning its characteristics for specific applications.

Chemical Structure and Nomenclature

The structural identity of **2-Methyldibenzo[f,h]quinoxaline** is defined by its fused ring system. It consists of a phenanthrene moiety fused to a pyrazine ring, with a methyl group substituent on the pyrazine ring.

- IUPAC Name: 3-methylphenanthro[9,10-b]pyrazine^[7]
- Common Name: **2-Methyldibenzo[f,h]quinoxaline**^[7]
- CAS Number: 536753-86-3^[7]
- Molecular Formula: C₁₇H₁₂N₂^[7]

The molecule's planarity and extensive π -conjugated system are the primary determinants of its chemical and photophysical behavior.

Physicochemical and Spectroscopic Properties

The properties of **2-Methyldibenzo[f,h]quinoxaline** are summarized below. These values are derived from computational models and supplier technical data.^[7]

Property	Value	Source
Molecular Weight	244.29 g/mol	PubChem[7]
Appearance	White to Orange to Green powder/crystal	TCI Chemicals[8]
Melting Point	128.0 to 132.0 °C	TCI Chemicals[8]
XLogP3 (Calculated)	3.2	PubChem[7]
Hydrogen Bond Donors	0	PubChem[7]
Hydrogen Bond Acceptors	2	PubChem[7]
Purity (GC)	>98.0%	TCI Chemicals

Spectroscopic Characterization

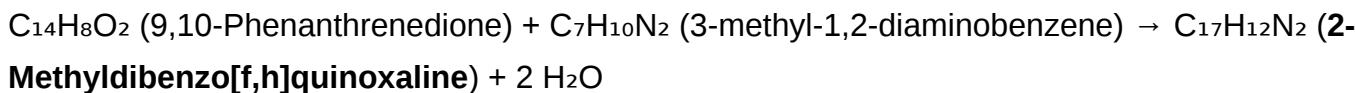
Standard analytical techniques are used to confirm the structure and purity of the compound. While specific spectra for this exact molecule are not publicly available, the expected characteristics are well-established for this class of compounds.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a series of complex multiplets in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the phenanthrene and pyrazine rings.[1]
- ^{13}C NMR: The carbon NMR would display a signal for the methyl carbon and numerous signals in the aromatic region for the 16 carbons of the fused ring system.[1]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, $\text{C}_{17}\text{H}_{12}\text{N}_2$, by providing an exact mass of approximately 244.1000.[7]
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations in the aromatic region ($\sim 3050 \text{ cm}^{-1}$), C=C and C=N stretching bands ($\sim 1500\text{-}1600 \text{ cm}^{-1}$), and C-H bending vibrations.
- UV-Visible Spectroscopy: Due to its extended π -system, the compound is expected to have strong UV absorption bands. Dibenzo[f,h]quinoxaline derivatives typically show multiple absorption maxima.[6]

Synthesis and Purification

The most direct and common method for synthesizing quinoxaline derivatives is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[1] For **2-Methyldibenzo[f,h]quinoxaline**, this involves the reaction between 9,10-phenanthrenedione and 3-methyl-1,2-diaminobenzene.

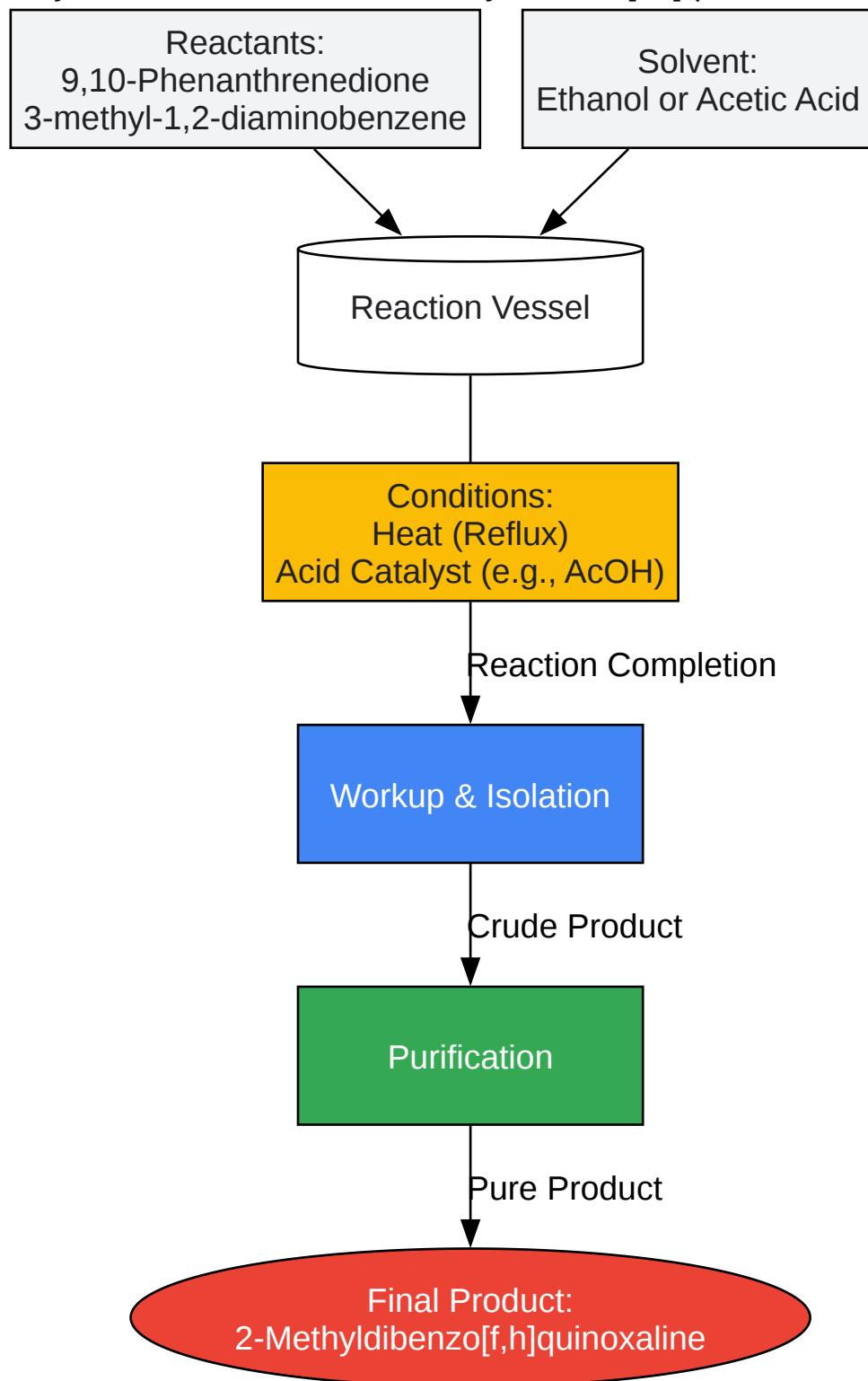
Reaction Scheme:



The reaction is typically catalyzed by a small amount of acid and carried out in a protic solvent like ethanol or acetic acid.

Experimental Workflow Diagram

Synthesis Workflow for 2-Methyldibenzo[f,h]quinoxaline

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Caption: General experimental workflow for the synthesis of **2-Methyldibenzo[f,h]quinoxaline**.

Detailed Synthesis Protocol

Causality: This protocol is designed for efficiency and purity. Ethanol serves as an excellent solvent for both reactants and facilitates product precipitation upon cooling. Acetic acid acts as a catalyst to protonate a carbonyl oxygen, activating it for nucleophilic attack by the diamine, which is the rate-determining step of the condensation.

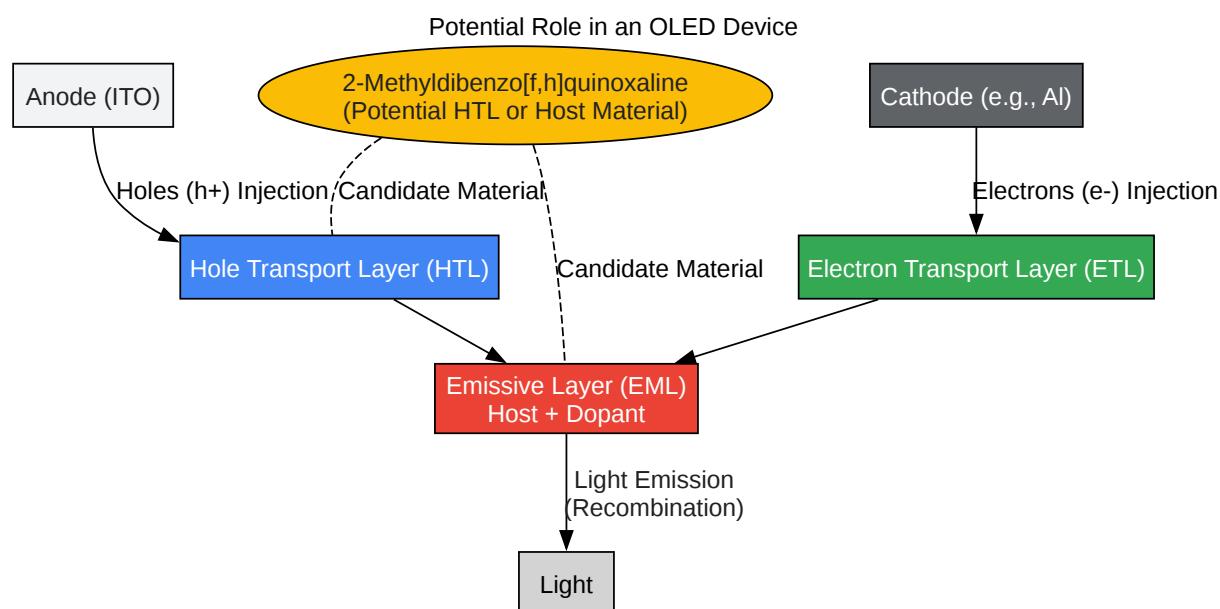
- Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9,10-phenanthrenedione (1.0 eq) and 3-methyl-1,2-diaminobenzene (1.05 eq). The slight excess of the diamine ensures the complete consumption of the more expensive dione.
- Solvent Addition: Add absolute ethanol (approx. 30-40 mL) to the flask, enough to form a slurry.
- Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.
- Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting materials.
- Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then further cool in an ice bath for 30 minutes. The product should precipitate as a solid.
- Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to yield the pure **2-Methyldibenzo[f,h]quinoxaline**.
- Drying: Dry the purified product under vacuum to remove residual solvent.

Applications and Future Outlook

While specific, large-scale applications for **2-Methyldibenzo[f,h]quinoxaline** are not yet established, the properties of its parent scaffold suggest significant potential in several high-technology and pharmaceutical fields.

Materials Science & Organic Electronics

The dibenzo[f,h]quinoxaline core is a polycyclic heteroaromatic system with favorable electrochemical properties for use in organic electronics.^[1] Its derivatives have been investigated as hole-transport materials in devices.^[1] The high thermal stability and defined energy levels (HOMO/LUMO) of these rigid structures are critical for the performance and longevity of OLEDs. The methyl group on the 2-position can enhance solubility in organic solvents, aiding in device fabrication via solution-processing techniques.



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Caption: Illustrative diagram of where **2-Methyldibenzo[f,h]quinoxaline** might function within an OLED stack.

Drug Development & Medicinal Chemistry

Quinoxaline derivatives are a well-established class of pharmacologically active compounds.^[3] ^[9] They have been developed as anticancer, antimicrobial, and anti-inflammatory agents.^[4] ^[10] Some quinoxaline-based drugs function as kinase inhibitors, crucial in cancer therapy.^[3] The planar structure of **2-Methyldibenzo[f,h]quinoxaline** makes it a candidate for investigation as a DNA-intercalating agent or as a scaffold for developing new targeted therapies. Further derivatization could introduce functional groups to improve biological activity and selectivity.^[5] For example, studies on other quinoxaline derivatives have shown that substitutions can lead to potent 5-HT3 receptor antagonists, which are used as antiemetics.^[11]

Conclusion

2-Methyldibenzo[f,h]quinoxaline is a structurally well-defined polycyclic aromatic heterocycle. Its synthesis is straightforward, relying on established condensation chemistry. While its direct applications are still under exploration, its structural relationship to a class of compounds with proven utility in both materials science and medicinal chemistry makes it a molecule of significant interest. Its rigid, planar framework and tunable electronic properties position it and its future derivatives as promising candidates for advanced functional materials and as scaffolds for the development of novel therapeutics. Further research into its photophysical properties and biological activity is warranted to fully unlock its potential.

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